2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TMVTS) is a cyclic siloxane molecule with four vinyl groups and four methyl groups attached to the silicon atoms. It is synthesized through the ring-opening polymerization of tetramethyldisiloxane (TMDS) in the presence of a suitable catalyst. Research has explored various methods for TMVTS synthesis, including using cationic initiators, [] Ziegler-Natta catalysts, [] and ring-opening metathesis polymerization (ROMP). []
One of the primary applications of TMVTS in scientific research lies in its ability to undergo cross-coupling reactions. The presence of vinyl groups on the molecule allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, with various aryl and vinyl halides. This has enabled the synthesis of diverse organic molecules with tailored functionalities, making TMVTS a valuable building block in organic synthesis. []
Due to its cyclic structure and the presence of vinyl groups, TMVTS can serve as a precursor for various types of polymers. Research has explored its use in the synthesis of:
Beyond the aforementioned applications, research has also explored the use of TMVTS in other areas, including:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a siloxane compound with the molecular formula and a molecular weight of 344.66 g/mol. It is categorized under organosilicon compounds and is recognized for its unique structure featuring four vinyl groups and four methyl groups attached to a cyclotetrasiloxane backbone. This compound is primarily used in various industrial applications due to its versatile chemical properties and ability to participate in polymerization reactions .
The synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane typically involves:
These methods allow for tailored synthesis depending on desired properties and applications .
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane finds extensive use in several fields:
Several compounds exhibit structural or functional similarities to 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Octamethylcyclotetrasiloxane | Base structure for many siloxanes; lacks vinyl groups | |
1-Hydroxy-1-(trimethylsiloxy)-3-vinylcyclopropane | Contains vinyl group; used in polymer synthesis | |
3-Methacryloxypropyltrimethoxysilane | Vinyl group facilitates cross-linking; used in adhesives |
Uniqueness: The defining feature of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is its high degree of substitution with both methyl and vinyl groups on a cyclotetrasiloxane framework. This unique combination enhances its reactivity and versatility compared to other siloxanes and organosilicon compounds.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is an organosilicon compound with the molecular formula C₁₂H₂₄O₄Si₄ [2] [4] [5]. The compound possesses a molecular weight of 344.66 g/mol, representing a precise mass measurement of 344.664 atomic mass units [4]. This cyclic siloxane structure incorporates twelve carbon atoms, twenty-four hydrogen atoms, four oxygen atoms, and four silicon atoms arranged in a distinctive eight-membered ring configuration [2] [3] [5].
The compound is registered under Chemical Abstracts Service number 2554-06-5 and carries the MDL number MFCD00040293 [3] [8]. The molecular structure consists of alternating silicon and oxygen atoms forming the backbone ring, with each silicon center bearing one methyl group and one vinyl group as substituents [1] [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₄O₄Si₄ | [2] [4] [5] |
Molecular Weight | 344.66 g/mol | [4] [5] |
Monoisotopic Mass | 344.075165 g/mol | [4] |
Chemical Abstracts Service Number | 2554-06-5 | [2] [3] [8] |
MDL Number | MFCD00040293 | [3] [8] |
The spatial configuration of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involves an eight-membered cyclic framework composed of alternating silicon and oxygen atoms [2] [4]. The ring structure exhibits characteristic puckering conformations typical of cyclotetrasiloxane systems, where the eight-membered ring adopts non-planar geometries to minimize steric interactions [25] [28].
The compound exists as multiple stereoisomers due to the presence of four asymmetric silicon centers, each bearing different substituents [24]. Four distinct stereoisomeric forms have been identified: all-cis, all-trans, cis-trans-cis, and cis-cis-trans configurations [24]. These stereoisomers arise from the different spatial arrangements of methyl and vinyl substituents around the silicon atoms within the ring framework [24].
Crystallographic studies of related cyclotetrasiloxane compounds indicate that silicon-oxygen bond lengths typically range from 1.610 to 1.637 Angstroms, while oxygen-silicon-oxygen bond angles measure approximately 109-111 degrees [23]. The silicon-carbon bond lengths for both methyl and vinyl substituents fall within the range of 1.827 to 1.886 Angstroms [23].
The ring conformation demonstrates significant flexibility, with the ability to undergo conformational changes through ring puckering motions [25] [28]. These conformational variations contribute to the compound's dynamic behavior in solution and influence its physical and chemical properties [25].
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [1] [3] [5]. The compound appears as a colorless to almost colorless transparent liquid at room temperature [5].
The boiling point has been reported with slight variations across different sources, ranging from 110-112°C at 10 mmHg to 111-112°C at 10 mmHg [1] [3] [5]. The melting point is consistently reported as -44°C with decomposition occurring upon melting [1] [3] [5]. The density at 25°C measures 0.997 g/mL, indicating a density very close to that of water [1] [3] [5].
Physical Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 111-112°C | 10 mmHg | [1] [3] [5] |
Melting Point | -44°C (decomposition) | Standard pressure | [1] [3] [5] |
Density | 0.997 g/mL | 25°C | [1] [3] [5] |
Flash Point | 112°C (233°F) | Standard conditions | [3] |
Vapor Pressure | 93.5 Pa | 25°C | [5] |
Viscosity | 6.3 mm²/s | Room temperature | [5] |
Water Solubility | 7 μg/L | 23°C | [5] |
Refractive Index | 1.410-1.425 | Variable conditions | [15] |
The refractive index of polysiloxane networks based on this compound ranges from 1.410 to 1.425, with the specific value depending on crosslink density and molecular environment [15] [17]. The compound demonstrates excellent thermal stability with decomposition temperatures around 480°C when incorporated into polymer networks [15].
The water solubility is extremely low at 7 μg/L at 23°C, reflecting the hydrophobic nature of the organosilicon framework [5]. Conversely, the compound exhibits miscibility with most organic solvents, making it suitable for various synthetic applications [3].
The spectroscopic characterization of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane provides detailed insights into its molecular structure and electronic environment [6] [11] [12]. Multiple spectroscopic techniques have been employed to elucidate the compound's structural features.
Silicon-29 Nuclear Magnetic Resonance spectroscopy reveals a characteristic chemical shift at -37.0 ppm for the silicon atoms in the cyclotetrasiloxane ring [11]. This chemical shift is consistent with silicon atoms in tetrasubstituted siloxane environments bearing both methyl and vinyl substituents [19] [20] [21].
The proton Nuclear Magnetic Resonance spectrum exhibits complex multipicity patterns due to the presence of multiple stereoisomers [24]. The vinyl protons appear in the characteristic alkenic region, while methyl groups bound to silicon display signals with distinct coupling patterns [11] [24].
Carbon-13 Nuclear Magnetic Resonance spectroscopy shows multiple signals corresponding to the various carbon environments, including vinyl carbons, methyl carbons bound to silicon, and the carbons within the vinyl substituents [11]. The multiplicity of signals reflects the stereoisomeric complexity of the compound [24].
Infrared spectroscopic analysis reveals characteristic absorption bands that identify key functional groups within the molecule [6] [12]. The spectrum displays strong silicon-oxygen-silicon asymmetric stretching vibrations at 985 cm⁻¹ [11]. Silicon-carbon stretching vibrations appear at 1034 cm⁻¹ [11].
The National Institute of Standards and Technology database contains detailed infrared spectral data collected using a Perkin-Elmer 521 grating instrument [6]. The spectrum was recorded in solution using carbon tetrachloride and carbon disulfide as solvents across different wavenumber ranges [6].
Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment | Reference |
---|---|---|---|
²⁹Si Nuclear Magnetic Resonance | -37.0 ppm | Silicon in cyclotetrasiloxane | [11] |
Infrared | 985 cm⁻¹ | Silicon-oxygen-silicon asymmetric stretch | [11] |
Infrared | 1034 cm⁻¹ | Silicon-carbon stretch | [11] |
Infrared | 1302 cm⁻¹ | Spectral artifact from solvent change | [6] |
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 344, corresponding to the molecular weight of the compound [4]. The fragmentation pattern exhibits characteristic losses typical of organosilicon compounds, including loss of vinyl groups and methyl radicals [16] [18].
Irritant